molecular formula C18H25N3O4 B2812325 Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235312-89-6

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2812325
CAS No.: 1235312-89-6
M. Wt: 347.415
InChI Key: ADHXXTCBBHDBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including an amide and an ester, makes this compound versatile for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the functional groups sequentially. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, providing insights into biological processes.

    Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific receptors or enzymes.

    Industry: The compound’s reactivity and functional group diversity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with functional groups that confer similar reactivity and biological activity. Examples include:

    Piperidine-1-carboxylate derivatives: These compounds share the piperidine core and exhibit similar chemical properties.

    Amide-containing piperidines: These molecules have amide groups that contribute to their reactivity and potential biological activity.

Uniqueness

What sets Methyl 4-((2-oxo-2-((1-phenylethyl)amino)acetamido)methyl)piperidine-1-carboxylate apart is its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-(1-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13(15-6-4-3-5-7-15)20-17(23)16(22)19-12-14-8-10-21(11-9-14)18(24)25-2/h3-7,13-14H,8-12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHXXTCBBHDBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.